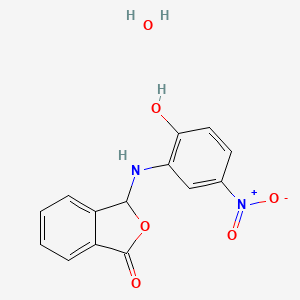
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and reactivity. It features a diazonium group, a sulfonyl group, and a conjugated diene system, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a sulfonylating agent. The reaction is carefully monitored to maintain the integrity of the diazonium ion and to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures, affecting biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- (1Z)-1-Diazonio-1-[(2,3-dimethylphenyl)sulfonyl]-1,5-hexadien-2-olate
Uniqueness
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on chemical behavior and for developing specialized applications in various fields.
Propriétés
Numéro CAS |
923001-86-9 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-diazo-1-(2,6-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-9-12(17)14(16-15)20(18,19)13-10(2)7-6-8-11(13)3/h4,6-8H,1,5,9H2,2-3H3 |
Clé InChI |
JNPXNUYTUSBTRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

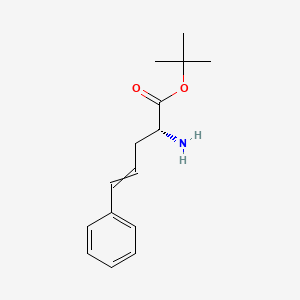
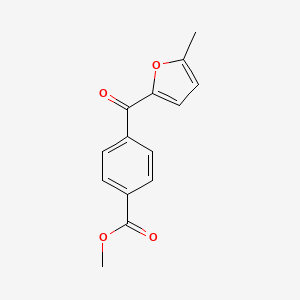
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)
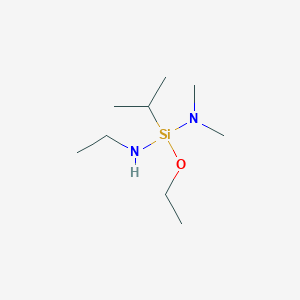
![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
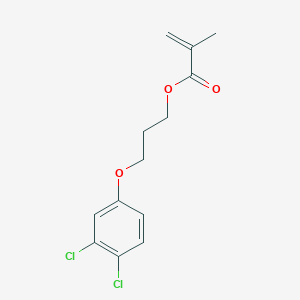
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
